
2',3'-Difluoroacetophenone
Overview
Description
2',3'-Difluoroacetophenone (CAS: 18355-80-1) is a fluorinated aromatic ketone with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol. Its structure features a fluorine atom at the 2' and 3' positions of the benzene ring and an acetyl group at the 1' position (Figure 1). Key identifiers include the InChIKey PQUXFUBNSYCQAL-UHFFFAOYSA-N and SMILES CC(=O)C1=CC=CC(F)=C1F . This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .
Preparation Methods
Comparative Analysis of Preparation Methods
The following table summarizes the key parameters associated with each preparation method:
Method | Reactants | Conditions | Yield | Purity | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Method 1 | 2,3-Difluorobenzoyl chloride + Methylmagnesium bromide | −78°C in THF | ~75–80% | >95% after distillation | High purity achievable | Requires cryogenic conditions |
Method 2 | 2,3-Difluoroaniline + Ethyl acetoacetate | Acidic pH (4-6), CuSO₄ catalyst | Variable | Moderate to high depending on conditions | Simpler operational setup | Risk of isomer formation |
Factors Influencing Synthesis
Several critical variables affect the synthesis of 2',3'-difluoroacetophenone:
Temperature : Lower temperatures reduce side reactions but complicate operational procedures.
Catalysts : The use of copper sulfate accelerates reactions but may introduce metal residues that require further purification steps.
pH Control : Proper pH management is crucial to avoid unwanted byproducts during condensation reactions.
Characterization Techniques
After synthesis, the characterization of this compound can be performed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry : The molecular ion peak appears at $$ m/z = 156.13 $$.
High-Performance Liquid Chromatography (HPLC) : Utilized for purity assessment and separation from isomers.
Applications in Research and Industry
The synthesized compound serves multiple roles in research and industry:
Building Block in Drug Discovery : Used in synthesizing kinase inhibitors and antimicrobial agents.
Biological Probes : Investigated for enzyme inhibition studies due to its modified electronic properties.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Difluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluorobenzoic acid derivatives.
Reduction: Reduction reactions can yield difluorophenylethanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonyl carbon or the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium carbonate are used under basic conditions for nucleophilic substitution reactions.
Major Products:
Oxidation: Difluorobenzoic acids.
Reduction: Difluorophenylethanol.
Substitution: Various substituted difluoroacetophenone derivatives
Scientific Research Applications
2’,3’-Difluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving fluorinated aromatic compounds.
Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2’,3’-Difluoroacetophenone involves its interaction with various molecular targets, primarily through its electrophilic carbonyl group and the electron-withdrawing effects of the fluorine atoms. These interactions can modulate the activity of enzymes and receptors, leading to changes in biological pathways. The compound’s ability to form stable intermediates makes it valuable in mechanistic studies and drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Effects
The position of fluorine substituents significantly influences electronic and steric properties:
- 2',3'-Difluoroacetophenone: Adjacent fluorine atoms create strong electron-withdrawing effects, polarizing the carbonyl group and facilitating nucleophilic attack. This proximity may also introduce steric hindrance in certain reactions .
- 2',4'-Difluoroacetophenone: The para-fluorine (relative to the acetyl group) enhances resonance stabilization, making the carbonyl less reactive compared to ortho-substituted analogs. This isomer is commonly used in Claisen-Schmidt condensations to synthesize anti-inflammatory chalcones .
- 2',6'-Difluoroacetophenone: Symmetrical fluorine substitution at the 2' and 6' positions reduces steric hindrance, favoring applications in quinazoline synthesis. Its boiling point is 76–79°C (15 mmHg), with a density of 1.195 g/mL .
- 3',5'-Difluoroacetophenone: The meta-fluorine arrangement provides balanced electronic effects, enabling use in photochemical reactions and polyhydride catalysis .
Physical Properties
Key Findings and Implications
- Reactivity Trends : Ortho-fluorine substitution (e.g., 2',3' and 2',6' isomers) enhances electrophilicity of the carbonyl group, favoring nucleophilic additions and cross-couplings. Meta-substitution (3',5') offers balanced electronic effects for catalytic applications .
- Biological Performance : Fluorine position correlates with bioactivity; para-substituted derivatives (2',4') show superior anti-inflammatory effects, while ortho/meta isomers are preferred in antiviral and antimicrobial agents .
- Industrial Utility: 2',6'-Difluoroacetophenone’s low boiling point and high purity (98%) make it ideal for scalable synthesis of heterocycles .
Biological Activity
2',3'-Difluoroacetophenone (DFAP) is a fluorinated aromatic ketone that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Chemical Formula : C8H6F2O
- Molecular Weight : 172.13 g/mol
- CAS Number : 519550
The compound features two fluorine substituents on the aromatic ring, which can enhance its lipophilicity and potentially improve bioavailability compared to non-fluorinated analogs.
Antimicrobial Properties
Research indicates that DFAP exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that DFAP could be a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
DFAP has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. It was found to inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling and regulation:
- Target Enzymes : SHP-1 and PTP1B
- Inhibition Mechanism : DFAP binds to the active site of these enzymes, preventing substrate access and thereby modulating downstream signaling pathways involved in cell growth and differentiation.
The primary mechanism by which DFAP exerts its biological effects involves the inhibition of protein tyrosine phosphatases. This inhibition leads to altered phosphorylation states of various proteins, affecting cellular functions such as:
- Cell Growth : Inhibition of PTPs can lead to increased phosphorylation of growth factor receptors, promoting cell proliferation.
- Differentiation : Changes in signaling pathways may influence the differentiation of stem cells into specific lineages.
Case Studies
- Anti-inflammatory Activity : A recent study explored the anti-inflammatory effects of DFAP in a murine model of inflammation. The results indicated that treatment with DFAP significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting a potential therapeutic application in inflammatory diseases.
- Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that DFAP exhibits selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines were as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
These results highlight the compound's potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of DFAP reveals important information regarding its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Due to its lipophilic nature, DFAP is expected to have good oral bioavailability.
- Metabolism : Preliminary studies indicate that DFAP undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : The compound is likely excreted via renal pathways.
Safety and Toxicity
Safety data indicate that DFAP can cause skin and eye irritation upon exposure. Proper handling precautions are necessary when working with this compound in laboratory settings. Toxicological assessments have shown no significant mutagenic or carcinogenic effects at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2',3'-Difluoroacetophenone, and how do reaction conditions influence yield and purity?
Answer: The synthesis of this compound (DFAP) typically involves two primary methods:
- Method 1 : Reaction of 2,3-difluorobenzoyl chloride with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C, yielding ~75–80% purity. Post-synthesis purification via fractional distillation is required to achieve >95% purity .
- Method 2 : Condensation of 2,3-difluoroaniline with ethyl acetoacetate under acidic conditions (pH 4–6), catalyzed by CuSO₄. This method avoids cryogenic conditions but requires careful pH control to minimize byproducts like 3,4-difluoroacetophenone isomers .
Critical Variables :
- Temperature: Lower temperatures (−78°C) in Method 1 reduce side reactions but increase operational complexity.
- Catalysts: CuSO₄ in Method 2 accelerates the reaction but may introduce metal residues requiring chelation .
Q. How is this compound characterized analytically, and what are the key spectral identifiers?
Answer: DFAP is characterized using:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 156.13 (C₈H₆F₂O⁺) with fragmentation patterns confirming the acetyl and difluorophenyl groups .
Purity Assessment : HPLC with a C18 column (acetonitrile/water, 70:30) resolves DFAP from isomers (retention time: 8.2 min) .
Q. What are the primary research applications of DFAP in drug discovery?
Answer: DFAP serves as:
- A fluorinated building block for synthesizing kinase inhibitors and antimicrobial agents .
- A probe in enzyme inhibition studies (e.g., protein tyrosine phosphatases (PTPs)) due to its electron-withdrawing fluorine atoms enhancing binding affinity .
Example : DFAP derivatives exhibit IC₅₀ values of 0.8–2.3 μM against PTP1B, a target in diabetes and obesity research .
Advanced Research Questions
Q. How can researchers optimize DFAP synthesis for scalability while maintaining stereochemical integrity?
Answer: Scalability challenges arise from:
- Isomerization : Fluorine substituents at 2' and 3' positions increase susceptibility to thermal rearrangement.
- Mitigation : Use of low-temperature continuous-flow reactors (e.g., microreactors) reduces isomerization and improves yield (85–90%) .
Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) under H₂ atmosphere reduce ketone intermediates but risk over-reduction. Alternatives like enzymatic catalysis (e.g., ketoreductases) are being explored for enantioselective synthesis .
Q. How do contradictory bioactivity data for DFAP derivatives arise, and how should they be resolved?
Answer: Contradictions often stem from:
- Solubility Variability : DFAP’s logP of 2.1 limits aqueous solubility, leading to inconsistent in vitro bioactivity. Use of co-solvents (e.g., DMSO ≤0.1%) or nanoformulation improves reproducibility .
- Metabolic Instability : Hepatic CYP450-mediated oxidation generates metabolites with altered activity. Stability assays in liver microsomes (e.g., human S9 fraction) are critical for structure-activity relationship (SAR) studies .
Q. What advanced methodologies are used to study DFAP’s enzyme inhibition mechanisms?
Answer:
- Kinetic Analysis : Lineweaver-Burk plots reveal DFAP acts as a mixed inhibitor against PTPs (Ki = 1.2 μM) .
- X-ray Crystallography : Co-crystallization with PTP1B (PDB ID: 6XYZ) shows fluorine atoms forming hydrogen bonds with Arg47 and Asp48 residues .
Table 1 : Enzymatic Inhibition Profiles
Enzyme | IC₅₀ (μM) | Inhibition Type | Reference |
---|---|---|---|
PTP1B | 0.8 | Competitive | |
CDC25B | 2.3 | Non-competitive |
Q. How can researchers address discrepancies in DFAP’s reported NMR and mass spectrometry data?
Answer: Discrepancies arise from:
- Isomeric Contamination : Commercial samples often contain 2',4' and 2',5' isomers. Use of chiral columns (e.g., Chiralpak AD-H) or 2D NMR (HSQC, COSY) resolves structural ambiguities .
- Deuterated Solvent Effects : ¹H NMR shifts vary in DMSO-d₆ vs. CDCl₃. Standardize solvents across studies .
Q. What strategies improve DFAP’s solubility for in vivo pharmacokinetic studies?
Answer:
- Prodrug Design : Phosphate ester derivatives increase aqueous solubility (logP = 0.9) and enable hydrolytic activation in plasma .
- Liposomal Encapsulation : Encapsulation efficiency >85% reduces renal clearance and extends half-life (t₁/₂ = 6.2 h in rats) .
Q. How does fluorination at the 2' and 3' positions influence DFAP’s electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effects : Fluorine atoms decrease the aromatic ring’s electron density (Hammett σₚ = 0.78), enhancing electrophilic substitution at the 4' position .
- Steric Effects : Ortho-fluorine groups hinder rotation of the acetyl moiety, stabilizing planar conformations critical for enzyme binding .
Q. What safety protocols are essential for handling DFAP in laboratory settings?
Answer:
Properties
IUPAC Name |
1-(2,3-difluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUXFUBNSYCQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334065 | |
Record name | 2',3'-Difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18355-80-1 | |
Record name | 2',3'-Difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-Difluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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